5-(3-Trifluoromethylphenyl)-1-pentene
Description
Properties
IUPAC Name |
1-pent-4-enyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-2-3-4-6-10-7-5-8-11(9-10)12(13,14)15/h2,5,7-9H,1,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKDHJOWCCGGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Critical parameters include:
-
Catalyst system : Pd(OAc)₂ with tetrabutylammonium acetate (nBu₄NOAc) enhances catalytic activity by stabilizing palladium intermediates.
-
Solvent and base : Dimethylformamide (DMF) with K₂CO₃ and KCl facilitates oxidative addition and transmetalation.
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Temperature : Microwave irradiation at 90°C reduces reaction times from hours to minutes while maintaining selectivity.
A hypothetical adaptation using pentenyl diethyl acetal could proceed as follows:
Yields from analogous reactions in reached 85% for shorter-chain products, suggesting potential efficacy for extended alkenes.
Wittig Reaction for Stereoselective Synthesis
The Wittig reaction, which converts aldehydes/ketones to alkenes via phosphorus ylides, is a cornerstone of alkene synthesis. Source details the preparation of (3-methylbut-3-en-1-yl)benzene using methyltriphenylphosphonium bromide and tBuOK, achieving 60% isolated yield. Applying this to 5-(3-trifluoromethylphenyl)-1-pentene necessitates a tailored ylide and aldehyde.
Ylide Generation and Alkene Formation
-
Ylide synthesis : Treatment of 5-bromo-1-pentene with methyltriphenylphosphonium bromide and tBuOK generates the pentenyl ylide:
-
Aldehyde coupling : Reacting the ylide with 3-trifluoromethylbenzaldehyde produces the target alkene:
Source reports yields up to 99.9% for analogous styrene derivatives, though steric effects from the trifluoromethyl group may necessitate longer reaction times or elevated temperatures.
Grignard Addition and Dehydration
Grignard reagents enable nucleophilic addition to carbonyl compounds, followed by dehydration to alkenes. For 5-(3-trifluoromethylphenyl)-1-pentene, this approach involves:
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling, which pairs aryl halides with boronic acids, could theoretically assemble 5-(3-trifluoromethylphenyl)-1-pentene. However, the absence of a boronic acid derivative in the target molecule complicates direct application. Instead, a Heck-type coupling between 1-bromo-3-(trifluoromethyl)benzene and 1,4-pentadiene may prove effective:
Palladium-Catalyzed Vinylation
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Substrate preparation : 1,4-Pentadiene serves as the alkene partner.
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Regioselectivity : The reaction favors formation of the trans-alkene due to steric and electronic factors.
A hypothetical reaction pathway:
Source achieved 85% yields for analogous couplings, though extended chains may require higher catalyst loadings.
Comparative Analysis of Synthetic Routes
Key Insights :
Chemical Reactions Analysis
Types of Reactions
5-(3-Trifluoromethylphenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the pentene chain to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(3-Trifluoromethylphenyl)-1-pentene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethylphenyl)-1-pentene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl-Substituted 1-Pentene Derivatives
Key Differences :
- Electronic Effects: The -CF₃ group in 5-(3-Trifluoromethylphenyl)-1-pentene increases electron deficiency in the aromatic ring, making it less reactive toward electrophilic substitution compared to non-fluorinated phenylpentenes .
- Thermal Stability : Fluorinated derivatives exhibit higher decomposition temperatures due to strong C-F bonds .
Amino-Substituted 1-Pentene Derivatives
provides catalytic data for amino-substituted analogs:
| Compound | Molecular Weight | Catalytic Efficiency (kg/(mol·bar·h)) | Application |
|---|---|---|---|
| 5-(N,N-Diisopropylamino)-1-pentene | 156 | 1080 | Olefin polymerization co-monomer |
| 5-(N,N-Diphenylamino)-1-pentene | 185 | 6580 | High-activity catalysts for polymers |
| 5-(3-Trifluoromethylphenyl)-1-pentene | 214.23 | Not reported | Likely lower catalytic activity |
Comparison :
- The trifluoromethylphenyl group introduces steric bulk and electronic effects that may reduce catalytic efficiency compared to amino-substituted analogs, which have flexible, electron-donating groups ideal for coordination chemistry .
Isomeric and Alkene Position Effects
highlights the impact of double-bond position on reactivity:
- 1-Pentene vs. 2-Pentene : 2-Pentene isomers ignite faster than 1-pentene due to more stable radical intermediates during oxidation. For example, 2-pentene has an ignition delay time 10× shorter than 1-pentene under similar conditions .
- Substituted Analogs : In 5-(3-Trifluoromethylphenyl)-1-pentene, the terminal double bond may lead to slower combustion compared to internal alkenes, but the -CF₃ group could stabilize transition states in radical reactions .
Fluorinated vs. Non-Fluorinated Analogs
Biological Activity
5-(3-Trifluoromethylphenyl)-1-pentene, a compound with the CAS number 114423-30-2, has garnered attention in recent years due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
5-(3-Trifluoromethylphenyl)-1-pentene is characterized by a pentene backbone substituted with a trifluoromethylphenyl group. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of the trifluoromethyl group, which can influence its interaction with biological membranes and targets.
The biological activity of 5-(3-Trifluoromethylphenyl)-1-pentene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially leading to altered enzyme kinetics or receptor activation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Biological Activity Findings
Recent studies have highlighted several biological activities associated with 5-(3-Trifluoromethylphenyl)-1-pentene:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, in vitro assays demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
- Anti-inflammatory Effects : Preliminary studies suggest that 5-(3-Trifluoromethylphenyl)-1-pentene may reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
-
Antimicrobial Activity :
A study published in the Journal of Organic Chemistry evaluated the antimicrobial effects of various alkene derivatives, including 5-(3-Trifluoromethylphenyl)-1-pentene. The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Inflammation Model :
In a recent investigation into anti-inflammatory agents, 5-(3-Trifluoromethylphenyl)-1-pentene was administered to murine macrophage cells activated by lipopolysaccharide (LPS). The results indicated a dose-dependent decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 5-(3-Trifluoromethylphenyl)-1-pentene?
- Answer : The compound has a molecular formula of C₁₂H₁₃F₃ (molecular weight: 214.23 g/mol) and features a pentene chain with a terminal double bond conjugated to a 3-trifluoromethylphenyl group. The SMILES notation is C=CCCCc1cccc(C(F)(F)F)c1 , indicating the position of the trifluoromethyl (-CF₃) substituent on the phenyl ring. Key properties include hydrophobicity from the -CF₃ group and reactivity at the double bond. Limited experimental data (e.g., boiling/melting points) are available, necessitating computational predictions or analog comparisons .
Q. What synthetic routes are commonly employed for 5-(3-Trifluoromethylphenyl)-1-pentene?
- Answer : Two primary methods are used:
- Grignard Reaction : Reacting 3-trifluoromethylphenyl magnesium bromide with 1-pentenyl halides in the presence of copper(I) iodide .
- Cross-Coupling : Palladium-catalyzed coupling (e.g., Heck or Suzuki-Miyaura reactions) between 3-trifluoromethylphenyl boronic acids and halogenated alkenes under inert atmospheres .
Yields depend on solvent polarity (e.g., THF or DMF) and catalyst loading.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR to confirm alkene geometry and substituent positions. The -CF₃ group causes deshielding in adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=C stretch) and 1100–1250 cm⁻¹ (C-F stretches) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos for cross-coupling efficiency .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in Grignard reactions .
- Purification : Employ silica gel chromatography or distillation under reduced pressure to isolate the alkene from byproducts .
- Analytical Validation : Compare experimental NMR data with PubChem references to confirm purity .
Q. How does the trifluoromethyl group influence the compound’s interactions in biological systems?
- Answer : The -CF₃ group enhances:
- Lipophilicity : Improves membrane permeability, critical for drug candidate studies.
- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions in enzyme active sites (e.g., cytochrome P450 inhibition) .
- Metabolic Stability : Reduces oxidative degradation in vivo, as seen in progesterone receptor modulators .
Q. What computational methods can predict the reactivity of 5-(3-Trifluoromethylphenyl)-1-pentene in different environments?
- Answer :
- Density Functional Theory (DFT) : Models electron density around the double bond to predict regioselectivity in electrophilic additions .
- Molecular Dynamics (MD) : Simulates interactions with solvents (e.g., water vs. hexane) to assess stability .
- Oxidation Studies : Compare simulated activation energies with experimental data from 1-pentene analogs to predict degradation pathways .
Q. What strategies are effective in analyzing the stereochemical outcomes of reactions involving this compound?
- Answer :
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives).
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are synthesized .
- Vibrational Circular Dichroism (VCD) : Assign stereochemistry for non-crystalline samples .
Q. How to address discrepancies in experimental data when studying reaction mechanisms involving this compound?
- Answer :
- Isotopic Labeling : Use deuterated analogs to track hydrogen migration in rearrangement reactions .
- Kinetic Isotope Effects (KIE) : Compare rates of C-H vs. C-D bond cleavage to infer mechanistic steps .
- Control Experiments : Eliminate side reactions (e.g., radical pathways) by adding inhibitors like TEMPO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
